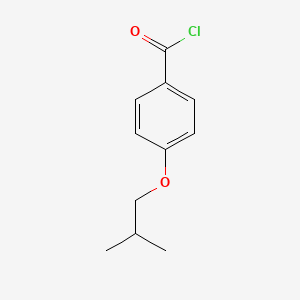

4-isobutoxybenzoyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-isobutoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is primarily used in proteomics research and has a molecular weight of 212.68 g/mol . This compound is known for its reactivity and is often utilized in various chemical syntheses and industrial applications.

准备方法

The synthesis of 4-isobutoxybenzoyl chloride typically involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

C9H9O3 + SOCl2→C9H9ClO2 + SO2 + HCl

In industrial settings, this process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product .

化学反应分析

4-isobutoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides. For example, reacting with methanol produces 4-isobutoxybenzoate ester.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-isobutoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed depend on the specific reagents and conditions used .

科学研究应用

4-isobutoxybenzoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Proteomics Research: It is used as a reagent in the synthesis of various proteomics-related compounds.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving benzoyl derivatives.

Material Science: It is used in the preparation of advanced materials, including polymers and coatings.

Its versatility and reactivity make it a valuable compound in various research and industrial applications .

作用机制

The mechanism of action of 4-isobutoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. The molecular targets and pathways involved in these reactions are typical of acyl chlorides, where the carbonyl carbon is electrophilic and susceptible to nucleophilic attack .

相似化合物的比较

4-isobutoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

Benzoyl Chloride: Similar in reactivity but lacks the isobutoxy group, making it less bulky and potentially less selective in certain reactions.

4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an isobutoxy group, which can influence its reactivity and solubility.

4-Chlorobenzoyl Chloride: Contains a chlorine atom on the benzene ring, which can affect its electronic properties and reactivity.

The presence of the isobutoxy group in this compound makes it unique, providing steric hindrance and potentially influencing its reactivity and selectivity in chemical reactions .

生物活性

4-Isobutoxybenzoyl chloride is a compound that has garnered interest in various biological and chemical research fields due to its potential applications in medicinal chemistry and its interactions with biological systems. This article provides a detailed overview of its biological activity, including antibacterial properties, ecological impacts, and relevant case studies.

This compound is an aromatic compound characterized by the presence of a benzoyl chloride functional group attached to an isobutoxy substituent. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the acyl chloride, which can undergo nucleophilic substitution reactions.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related benzoyl derivatives have shown effectiveness against various bacterial strains. The following table summarizes the antibacterial activity of similar compounds:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Active Against |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide | 3.9 | 10.5 | Staphylococcus aureus |

| 4-tert-butylbenzoyl chloride | 8 | 9 | Bacillus subtilis |

| 4-isopropylbenzoyl chloride | 7.5 | 8 | S. epidermidis |

The compound N-(thiazol-2-yl)benzenesulfonamide, for example, displayed potent antibacterial activity at a concentration of 3.9 μg/mL against Staphylococcus aureus, indicating that structural modifications in benzoyl derivatives can enhance their efficacy against Gram-positive bacteria .

Ecotoxicological Studies

In addition to its antibacterial properties, the ecological effects of benzoyl derivatives, including benzyl chloride—a closely related compound—have been studied in aquatic environments. An artificial stream mesocosm study revealed that exposure to benzyl chloride at varying concentrations affected aquatic organisms differently:

- Moina macrocopa : Decreased reproduction rates at higher concentrations.

- Glyptotendipes tokunagai : Increased mortality observed across all tested concentrations.

- Zacco platypus : Showed no significant mortality but exhibited toxic symptoms post-exposure.

These findings suggest that similar compounds could potentially impact ecological systems, warranting further investigation into their environmental safety profiles .

Case Studies

Several case studies have explored the biological activity of benzoyl derivatives:

- Antibacterial Efficacy : A study focused on the synthesis of benzoyl derivatives indicated that modifications to the benzene ring could significantly enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives maintained activity even against resistant strains .

- Aquatic Toxicity : Research assessing the effects of benzyl chloride on indigenous aquatic species provided crucial data for understanding the environmental risks associated with chlorinated aromatic compounds. The study established a no observed effect concentration (NOEC) for various species, which serves as a benchmark for assessing ecological risks .

属性

IUPAC Name |

4-(2-methylpropoxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNFCXXOIZDEPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406369 |

Source

|

| Record name | 4-Isobutoxy-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40782-45-4 |

Source

|

| Record name | 4-Isobutoxy-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。